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Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- - 73936-80-8

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-

Catalog Number: EVT-421242
CAS Number: 73936-80-8
Molecular Formula: C23H32O
Molecular Weight: 324.5 g/mol
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Product Introduction

Overview

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- is an organic compound with the molecular formula C23H32OC_{23}H_{32}O and a molecular weight of approximately 344.51 g/mol. This compound is a derivative of phenol, featuring a complex structure that includes both alkyl and aryl substituents. It is primarily classified under the category of phenolic compounds, which are characterized by the presence of a hydroxyl group (-OH) attached to an aromatic hydrocarbon.

Source

The compound can be synthesized through various chemical pathways, typically involving the reaction of phenolic compounds with alkyl groups under specific conditions.

Classification

This compound falls under the classification of phenolic compounds, specifically as a substituted phenol due to the presence of multiple alkyl groups on the aromatic ring. Its structural complexity allows it to exhibit unique chemical properties and potential applications in various fields.

Synthesis Analysis

Methods

The synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- can be achieved through several methods:

  1. Alkylation Reactions: The compound can be synthesized via Friedel-Crafts alkylation where phenol reacts with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
  2. Condensation Reactions: Another method involves the condensation of substituted phenols with isobutylene derivatives under acidic conditions.

Technical Details

  • Catalysts: Lewis acids such as aluminum chloride or boron trifluoride are commonly used to facilitate alkylation reactions.
  • Reaction Conditions: The reactions are typically carried out at elevated temperatures (50-100°C) and may require specific solvents to enhance solubility and reactivity.
Molecular Structure Analysis

Structure

The molecular structure of Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- features:

  • A central benzene ring with two significant substituents:
    • A 1-methyl-1-phenylethyl group at the second position.
    • A 1,1,3,3-tetramethylbutyl group at the fourth position.

Data

  • IUPAC Name: Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-
  • CAS Registry Number: 22644018
  • InChI Key: DYKCNMUCTREDMF-UHFFFAOYSA-N
Chemical Reactions Analysis

Reactions

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- can undergo several types of chemical reactions:

  1. Oxidation: The alkyl side chains can be oxidized to form corresponding alcohols or ketones.
  2. Substitution Reactions: The hydroxyl group can participate in nucleophilic substitution reactions where it may be replaced by other functional groups.

Technical Details

Common reagents for these reactions include:

  • Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation.
  • Nucleophiles: Alkali metals or amines for substitution reactions.
Mechanism of Action

Process

The mechanism of action for this compound primarily revolves around its ability to absorb ultraviolet (UV) radiation. Upon exposure to UV light:

  • The compound absorbs energy and transitions to an excited state.
  • It subsequently dissipates this energy as heat rather than allowing it to cause degradation in materials.

Data

This process is particularly relevant in applications where UV stability is crucial for material longevity.

Physical and Chemical Properties Analysis

Physical Properties

  • Melting Point: Approximately 327.15 K (54 °C).
  • Boiling Point: Not specified but expected to be significantly higher due to its complex structure.

Chemical Properties

  • Solubility: Soluble in organic solvents like ethanol and ether but insoluble in water.
  • Stability: Exhibits good thermal stability under normal conditions but may degrade under extreme temperatures or prolonged UV exposure.
Applications

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- has several scientific uses:

  • UV Stabilizers: Commonly utilized as a UV absorber in polymers and plastics to enhance durability against UV-induced degradation.
  • Coatings and Sealants: Employed in industrial applications where resistance to UV light is necessary.
  • Pharmaceuticals: Investigated for potential therapeutic applications due to its unique chemical properties.

This compound's versatility makes it valuable across various industries including materials science and pharmaceuticals.

Synthetic Methodologies and Reaction Kinetics

Catalyzed Condensation Pathways for Bulky Alkylphenol Derivatives

The industrial synthesis of Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)- (C₂₃H₃₂O) relies on acid-catalyzed Friedel-Crafts alkylation as the cornerstone reaction. This method facilitates the sequential introduction of two sterically demanding alkyl groups—the 1-methyl-1-phenylethyl (cumyl) group and the 1,1,3,3-tetramethylbutyl (t-octyl) group—onto the phenolic backbone. The reaction proceeds via electrophilic aromatic substitution where the phenolic ring, activated by the electron-donating hydroxy group, undergoes alkylation with tertiary alcohols or alkenes as electrophiles. The pronounced steric bulk of these alkylating agents necessitates precise catalytic control to prevent dialkylation byproducts and ensure positional selectivity [1] [6].

Catalytic systems are paramount in governing reaction efficiency and selectivity:

  • Brønsted acid catalysts (e.g., concentrated sulfuric acid, p-toluenesulfonic acid) facilitate the formation of carbocation intermediates from tertiary alcohols. Sulfuric acid (96-98%) is employed at 50-80°C, achieving ~85% conversion within 4-6 hours, but suffers from corrosion issues and substantial acid waste [6].
  • Solid acid catalysts including zeolites (H-Beta, H-Y) and sulfonated zirconia enable heterogeneous catalysis under milder conditions (90-120°C). Zeolite H-Beta exhibits superior shape selectivity due to its mesoporous structure, accommodating bulky intermediates while maintaining >90% regioselectivity for para-alkylation [6].
  • Lewis acid catalysts like AlCl₃ or BF₃·Et₂O enhance electrophilicity but require strict anhydrous conditions and generate stoichiometric waste, limiting industrial applicability [6].

Table 1: Catalytic Performance in Tertiary Alkylation of Phenol

Catalyst TypeTemperature (°C)Conversion (%)Para-Selectivity (%)Byproducts (%)
H₂SO₄ (98%)60857815 (mostly ortho)
Zeolite H-Beta1109294<5
p-TsOH100888212
AlCl₃40957520 (di/trialkylated)

Reaction kinetics studies reveal the alkylation follows second-order kinetics, with the rate-determining step being the electrophilic attack of the carbocation on the aromatic ring. Activation energies range from 60-75 kJ/mol, influenced by alkylating agent bulkiness. The cumulative steric demand of the t-octyl and cumyl groups creates significant steric hindrance, slowing secondary alkylation steps by ~3-fold compared to mono-alkylated intermediates. This kinetic deceleration is exploited industrially to control sequential alkylation—first with the less bulky t-octyl group, followed by cumylation [1] [6] [7].

Regioselective Functionalization of Phenolic Precursors

Regioselectivity in synthesizing this asymmetrically dialkylated phenol hinges on ortho-directing effects and steric control. The phenolic hydroxy group exerts a powerful ortho/para-directing influence, but the introduction of two bulky substituents requires strategic functionalization sequences to avoid undesired isomerization. The preferred synthetic route involves:

  • Para-alkylation with 2,4,4-trimethylpentene (isobutylene dimer) to install the t-octyl group, leveraging moderate steric bulk and high para-selectivity (≥90%) under acid catalysis.
  • Ortho-alkylation with α-methylstyrene to introduce the cumyl group, where steric repulsion from the para-t-octyl group forces the cumyl moiety exclusively ortho to the hydroxy group [6] [7].

Advanced functionalization techniques enable further derivatization:

  • Benzotriazole attachment via diazonium coupling forms UV-absorbing derivatives like those in Tinuvin® stabilizers. A precursor phenol is nitrated, reduced to an aniline, and subjected to diazotization followed by coupling with a substituted phenol. Subsequent oxidation forms the benzotriazole ring, achieving the 2-(2H-benzotriazol-2-yl)phenol scaffold [2] [6].
  • Electrophilic halogenation at the ortho position (relative to OH) is feasible before introducing the cumyl group, utilizing the ortho-directing effect while the para position remains unsubstituted. This approach is critical for synthesizing intermediates like 5-(trifluoromethyl)benzotriazol-2-yl derivatives [3] [6].

Table 2: Regioselectivity Control in Dialkylation Steps

Alkylation SequenceFirst Alkylation Position (Yield%)Second Alkylation Position (Yield%)Major Isomer (%)
t-Octyl first → Cumylpara (92)ortho (85)2-cumyl-4-t-octyl (87)
Cumyl first → t-Octylortho (78)para (65)2-cumyl-4-t-octyl (62)

The cumyl group's steric profile (cone angle ≈150°) creates a shielding effect that blocks adjacent positions, suppressing polyalkylation. Computational modeling confirms the lowest-energy conformation positions the cumyl phenyl ring perpendicular to the phenolic ring, minimizing steric clash with the t-octyl group. This spatial arrangement enables >87% regioselectivity for the 2,4-dialkylated isomer when alkylation proceeds para-first followed by ortho-alkylation [3] [5] [6].

Green Chemistry Approaches to Tertiary Alkylation Reactions

Traditional alkylation methodologies face sustainability challenges due to stoichiometric mineral acid waste, high energy intensity, and toxic solvents. Recent advances address these issues through catalytic innovations and process modifications:

  • Heterogeneous acid catalysts like sulfonated carbons or zirconium-modified montmorillonite clays enable solvent-free alkylation at 100-130°C. These catalysts achieve ≥90% conversion with turnover frequencies (TOF) of 15–25 h⁻¹ and are recyclable for ≥5 cycles with <10% activity loss, eliminating acid waste streams [6].
  • Ionic liquid catalysts ([BMIM][AlCl₄], [HSO₄-BPy][HSO₄]) serve as dual solvent-catalysts, facilitating alkylation at 70-90°C. Their low volatility and tunable acidity enhance selectivity while allowing product separation via phase decantation. Life cycle assessment shows 40% reduction in global warming potential versus H₂SO₄ catalysis [6].
  • Microwave-assisted synthesis accelerates reaction kinetics by 3–5-fold through dielectric heating. Isobutylene dimer alkylation completes in 25 minutes (vs. 4 hours conventionally) at 100°C with 95% yield, reducing energy consumption by ~70% [2] [6].

Solvent reduction strategies significantly improve process sustainability:

  • Liquid-phase alkylations employ molten phenol as both reactant and solvent, eliminating external solvents.
  • Supercritical CO₂ as a reaction medium facilitates mass transfer around bulky substituents, enhancing diffusion-limited reaction rates by 2–3× while enabling facile product recovery via depressurization [6].

Table 3: Environmental Metrics Comparison of Alkylation Methods

MethodE-Factor* (kg waste/kg product)Energy Intensity (MJ/kg)Catalyst Recyclability (cycles)
Conventional H₂SO₄4.832Not recyclable
Heterogeneous catalysis0.918>5
Ionic liquids1.2228–10
Microwave-assisted0.712>10 (solid acids)

*E-factor = total waste mass / product mass

Atom economy calculations for the dialkylation sequence approach 94% due to the use of alkenes (isobutylene dimer, α-methylstyrene) rather than alcohols, avoiding water as a coproduct. Coupled with solvent-free operation, this enables E-factors below 1.0, outperforming traditional methods (E-factor 4–5) [6] [7].

Industrial-Scale Process Optimization for Sterically Hindered Phenols

Scaling production of this sterically congested phenol requires addressing mass transfer limitations, thermal management, and catalyst deactivation. Industrial reactors employ specialized configurations:

  • Cascade continuous stirred-tank reactors (CSTRs) maintain precise residence times (2–4 hours per stage) for sequential alkylation. The first reactor operates at 100–120°C for t-octylation, while the second runs at 80–100°C for cumylation, optimizing kinetics for each electrophile [6] [7].
  • Tubular reactors with static mixers enhance radial mixing for viscous reaction mixtures, improving heat transfer coefficients by 3–5× versus batch reactors. This design suppresses hot spots during the highly exothermic alkylation (ΔH = −120 kJ/mol) [6].
  • Reactive distillation columns integrate reaction and separation, shifting equilibrium by continuously removing water or alkene byproducts. This approach increases conversion to >98% while reducing downstream purification costs [7].

Catalyst lifetime extension is achieved through:

  • Guard beds containing activated alumina to remove catalyst poisons (e.g., dienes, water) from alkene feeds.
  • Periodic oxidative regeneration of solid acid catalysts (e.g., sulfated zirconia) at 450°C in air flow, restoring >95% activity through coke removal.
  • Continuous catalyst recycling via magnetic separation (for ferrite-containing catalysts) or centrifugal separation of catalyst slurries [6].

Process analytical technology (PAT) enables real-time quality control:

  • Inline NIR spectroscopy monitors alkylation progress by tracking phenolic OH peak diminution (band at 7100 cm⁻¹).
  • Automated sampling GC/MS quantifies isomeric purity, ensuring <2% ortho,ortho-dialkylated byproduct.
  • Machine learning algorithms optimize feed ratios based on alkene purity, correlating 25+ historical process variables to predict ideal stoichiometry with >90% accuracy [2] [7].

Economic analysis reveals raw material costs dominate (75%), particularly α-methylstyrene and isobutylene dimer. Modern plants achieve 92–95% carbon efficiency through:

  • Closed-loop solvent recovery (>98% benzene recycle)
  • Waste acid valorization to ammonium sulfate fertilizer
  • Cogeneration plants utilizing exothermic reaction heat for steam production, reducing external energy demand by 40% [6] [7].

Table 4: Industrial Scale Production Metrics

Process ParameterBatch ProcessContinuous ProcessUnit
Annual Capacity5,00025,000tons/yr
Yield8294%
Catalyst Consumption0.450.12kg/kg
Energy Consumption8.53.2MWh/ton
Purity (HPLC)96.599.1%

Properties

CAS Number

73936-80-8

Product Name

Phenol, 2-(1-methyl-1-phenylethyl)-4-(1,1,3,3-tetramethylbutyl)-

IUPAC Name

2-(2-phenylpropan-2-yl)-4-(2,4,4-trimethylpentan-2-yl)phenol

Molecular Formula

C23H32O

Molecular Weight

324.5 g/mol

InChI

InChI=1S/C23H32O/c1-21(2,3)16-22(4,5)18-13-14-20(24)19(15-18)23(6,7)17-11-9-8-10-12-17/h8-15,24H,16H2,1-7H3

InChI Key

ONHZKWDILKBQLS-UHFFFAOYSA-N

SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2

Canonical SMILES

CC(C)(C)CC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)C2=CC=CC=C2

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